

Spectroscopic Data Analysis of Octyl Nitrite: A Technical Guide

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Compound of Interest

Compound Name: Octyl nitrite

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **octyl nitrite**. It includes a detailed presentation of expected spectral data, experimental protocols for acquiring such data, and visual representations of the analytical workflow and structure-spectrum correlations.

Spectroscopic Data Presentation

The following tables summarize the predicted ^1H NMR and ^{13}C NMR data, and characteristic IR absorption bands for **octyl nitrite**. The NMR predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds, providing a reliable reference for experimental verification.

^1H Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ^1H NMR Spectroscopic Data for **Octyl Nitrite**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	~ 4.8 - 5.0	Triplet (t)	~ 6.5 - 7.5	2H
H-2	~ 1.7 - 1.8	Quintet (quin)	~ 7.0 - 8.0	2H
H-3 to H-7	~ 1.2 - 1.4	Multiplet (m)	-	10H
H-8	~ 0.9	Triplet (t)	~ 6.5 - 7.5	3H

Note: Predicted values are for a standard deuterated solvent like CDCl_3 . The chemical shift of the alpha-protons (H-1) is significantly downfield due to the deshielding effect of the adjacent oxygen and nitrite group.

^{13}C Nuclear Magnetic Resonance (NMR) Data

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Octyl Nitrite**

Position	Chemical Shift (δ , ppm)
C-1	~ 70 - 75
C-2	~ 30 - 32
C-3	~ 28 - 30
C-4	~ 28 - 30
C-5	~ 28 - 30
C-6	~ 25 - 27
C-7	~ 22 - 24
C-8	~ 13 - 15

Note: The chemical shift of the alpha-carbon (C-1) is the most deshielded due to the direct attachment to the electronegative oxygen atom of the nitrite group.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Alkyl Nitrites

Frequency Range (cm ⁻¹)	Intensity	Assignment
~ 1680 - 1650	Strong	N=O asymmetric stretch (trans-isomer)
~ 1625 - 1610	Strong	N=O asymmetric stretch (cis-isomer)
~ 850 - 750	Strong	N-O stretch
~ 2960 - 2850	Strong	C-H stretch (alkyl chain)
~ 1470 - 1450	Medium	C-H bend (alkyl chain)

Note: Alkyl nitrites often exist as a mixture of cis and trans rotational isomers, which can result in the appearance of two distinct N=O stretching bands.^{[1][2]}

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of liquid samples like **octyl nitrite**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-20 mg of **octyl nitrite** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
 - The solvent should be chosen based on the solubility of the analyte and to avoid overlapping signals with the compound of interest.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - The final solution height in the tube should be around 4-5 cm.

- Instrumental Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to achieve homogeneity and improve spectral resolution. This can be done manually or automatically.
 - Tune and match the probe to the appropriate nucleus (^1H or ^{13}C) to optimize signal detection.
- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence (e.g., zg30) is typically used. Key parameters include the spectral width, number of scans, and relaxation delay.
 - For ^{13}C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is common to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

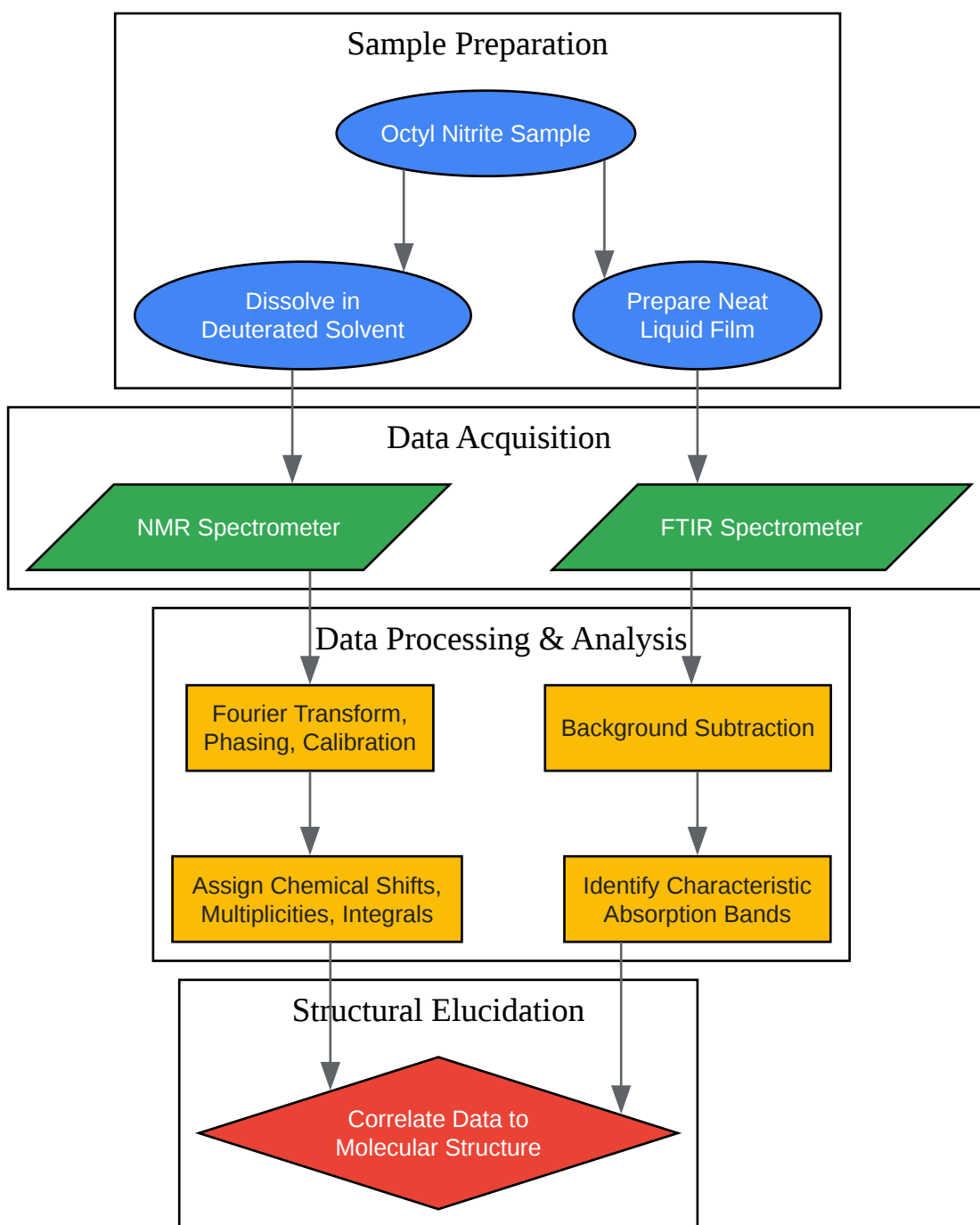
Infrared (IR) Spectroscopy

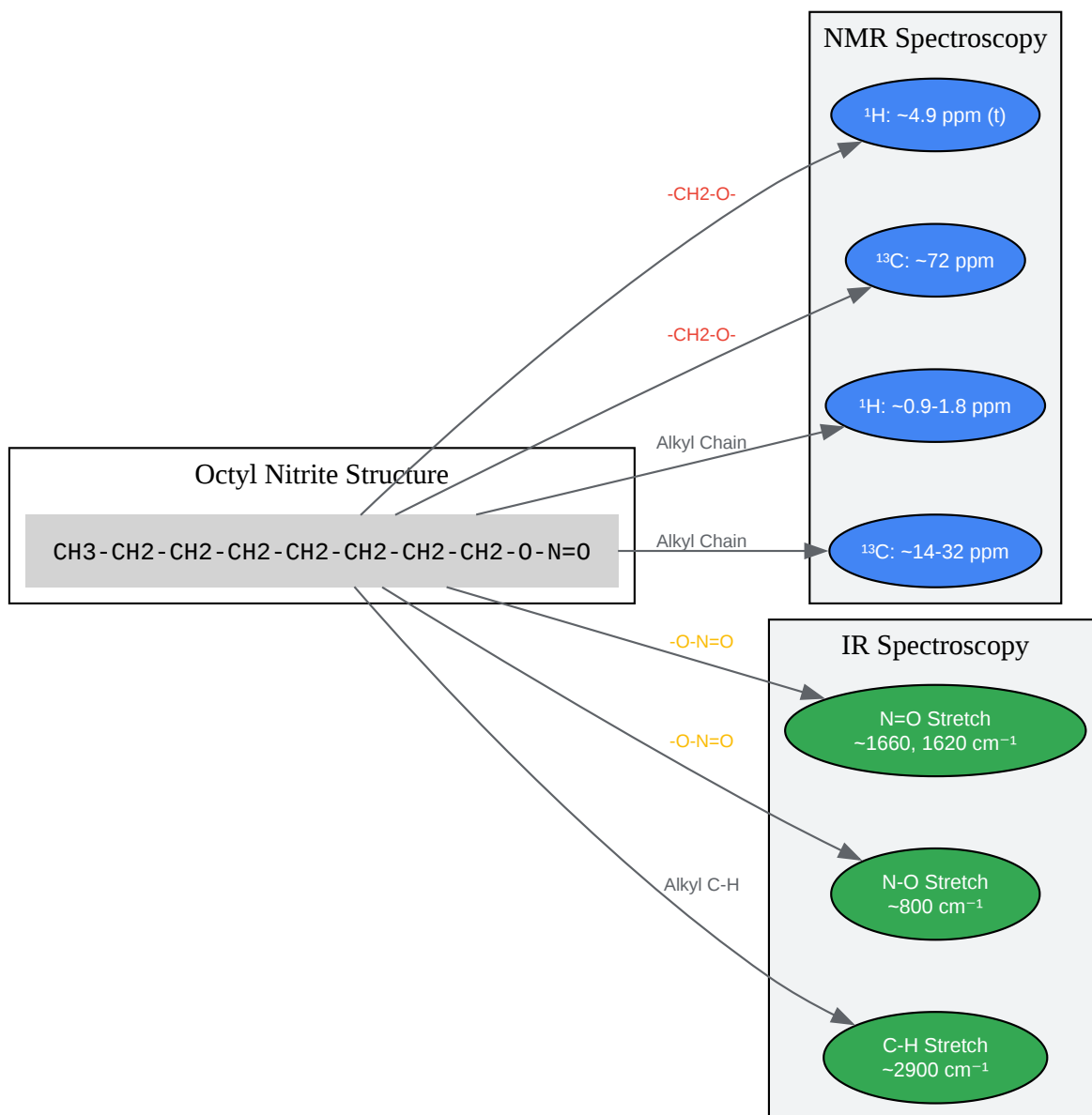
- Sample Preparation (Neat Liquid):

- Place a small drop of neat (undiluted) **octyl nitrite** onto the surface of a salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top of the first, creating a thin liquid film between the plates.
- Ensure there are no air bubbles trapped in the film.
- Instrumental Setup:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).
- Data Acquisition:
 - Collect a background spectrum of the empty spectrometer to account for any instrument and atmospheric absorptions.
 - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Data Processing:
 - The resulting spectrum will show absorption bands as a function of wavenumber (cm⁻¹).
 - Identify and label the key absorption peaks corresponding to the functional groups present in **octyl nitrite**.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the correlation between the spectroscopic data and the molecular structure of **octyl nitrite**.





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